4-Aammg
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Overview
Description
4-Aammg is a complex organic compound with the molecular formula C17H26O12 This compound is a derivative of glucitol, a sugar alcohol, and features multiple acetyl and methoxycarbonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aammg typically involves the reductive cleavage of fully methylated, partially O-carboxymethylated cellulose. This process produces the desired compound along with its positional isomers . The reaction conditions often include the use of strong reducing agents and specific solvents to ensure the selective formation of the target compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Aammg can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonylmethyl groups to hydroxymethyl groups.
Substitution: The acetyl and methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
4-Aammg has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its interactions with biological molecules and potential effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound’s unique chemical properties make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aammg involves its interaction with specific molecular targets and pathways. The acetyl and methoxycarbonylmethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved, but it is believed that the compound can modulate enzymatic activities and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
- 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-mannitol
- 1,5-Anhydro-2-O-acetyl-3,4,6-tri-O-methyl-D-galactitol
Uniqueness
4-Aammg is unique due to the presence of methoxycarbonylmethyl groups, which are not found in the similar compounds listed above. These groups confer distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. This uniqueness makes the compound particularly valuable for research and industrial applications.
Properties
CAS No. |
134121-19-0 |
---|---|
Molecular Formula |
C17H26O12 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 2-[[3-acetyloxy-4,5-bis(2-methoxy-2-oxoethoxy)oxan-2-yl]methoxy]acetate |
InChI |
InChI=1S/C17H26O12/c1-10(18)29-17-11(5-25-7-13(19)22-2)26-6-12(27-8-14(20)23-3)16(17)28-9-15(21)24-4/h11-12,16-17H,5-9H2,1-4H3 |
InChI Key |
JXIALSHWKIYOAV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |
Canonical SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |
Synonyms |
4-AAMMG 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol |
Origin of Product |
United States |
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